ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
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Description
Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H18O7 and its molecular weight is 394.379. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a core structure in this compound, have been found to exhibit antimicrobial properties . They are considered as emerging scaffolds for antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to their antimicrobial activity . The presence of different substituents on the benzofuran ring can enhance this activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with multiple targets and pathways due to their wide range of biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be improved by modifying the substitution pattern around the nucleus .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological applications .
Properties
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-3-26-21(24)12-27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)22(13)29-19/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWUMXBXCSDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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